molecular formula C23H18FNO4S B2600838 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866726-19-4

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2600838
CAS No.: 866726-19-4
M. Wt: 423.46
InChI Key: BDJDBUOPKBXOEZ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents

Preparation Methods

The synthesis of 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the fluorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the benzenesulfonyl group, yielding the corresponding quinoline derivative.

Scientific Research Applications

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses.

Comparison with Similar Compounds

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core structure and exhibit similar biological activities, but differ in their substituents and overall chemical properties.

    Benzenesulfonyl derivatives: These compounds contain the benzenesulfonyl group and are used in various chemical reactions and applications, but may lack the quinoline core.

    Fluorophenyl derivatives: These compounds include the fluorophenyl group and are studied for their potential biological activities, but may differ in their overall structure and properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-11-12-21-20(13-18)23(26)22(30(27,28)19-5-3-2-4-6-19)15-25(21)14-16-7-9-17(24)10-8-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJDBUOPKBXOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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